molecular formula C9H12N2O2 B12663213 3-hydroxy-N-propylpyridine-2-carboxamide CAS No. 85567-41-5

3-hydroxy-N-propylpyridine-2-carboxamide

Cat. No.: B12663213
CAS No.: 85567-41-5
M. Wt: 180.20 g/mol
InChI Key: ZUALYAKXSGNPKJ-UHFFFAOYSA-N
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Description

3-Hydroxy-N-propylpyridine-2-carboxamide is a chemical compound with the molecular formula C9H12N2O2. It is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a carboxamide group.

Properties

CAS No.

85567-41-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-hydroxy-N-propylpyridine-2-carboxamide

InChI

InChI=1S/C9H12N2O2/c1-2-5-11-9(13)8-7(12)4-3-6-10-8/h3-4,6,12H,2,5H2,1H3,(H,11,13)

InChI Key

ZUALYAKXSGNPKJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=CC=N1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-propylpyridine-2-carboxamide typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with propylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 3-hydroxy-N-propylpyridine-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated purification systems are employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-propylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-N-propylpyridine-2-carboxamide or 3-carboxy-N-propylpyridine-2-carboxamide.

    Reduction: Formation of 3-hydroxy-N-propylpyridine-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Therapeutic Applications

3-Hydroxy-N-propylpyridine-2-carboxamide has shown promise in several therapeutic areas:

  • Cancer Treatment : The compound has been investigated for its ability to modulate immune responses, particularly through the inhibition of PD-1/PD-L1 interactions. This mechanism is crucial for enhancing T-cell activity against tumors, making it a candidate for cancer immunotherapy .
  • Neuroprotection : Research indicates that derivatives of pyridine compounds can exhibit neuroprotective properties. For instance, studies have demonstrated that similar compounds can rescue neuronal loss in models of Parkinson's disease by promoting the degradation of detrimental proteins .
  • Anti-inflammatory Effects : Some studies suggest that pyridine derivatives can exert anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation. The modulation of immune pathways may play a role in this application.

Case Studies and Research Findings

Several studies have documented the applications and effects of 3-hydroxy-N-propylpyridine-2-carboxamide:

Study FocusFindingsReference
Cancer ImmunotherapyThe compound enhances T-cell responses by blocking PD-1 signaling, leading to reduced tumor growth in preclinical models.
Neuroprotection in Parkinson's DiseaseDemonstrated the ability to rescue dopaminergic neurons from stress-induced death by promoting Miro1 degradation.
Anti-inflammatory PropertiesExhibited potential in reducing markers of inflammation in cell culture models.Ongoing research

Mechanism of Action

The mechanism of action of 3-hydroxy-N-propylpyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N-methylpyridine-2-carboxamide
  • 3-Hydroxy-N-ethylpyridine-2-carboxamide
  • 3-Hydroxy-N-butylpyridine-2-carboxamide

Uniqueness

3-Hydroxy-N-propylpyridine-2-carboxamide stands out due to its specific propyl substitution, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for various applications .

Biological Activity

3-Hydroxy-N-propylpyridine-2-carboxamide, a compound with the molecular formula C9H12N2O2C_9H_{12}N_2O_2, is notable for its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of 3-hydroxy-N-propylpyridine-2-carboxamide typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. The compound exists as a stable entity, characterized by its ability to form hydrogen bonds due to the hydroxyl and carboxamide functional groups.

Chemical Structure

PropertyDetails
Molecular FormulaC9H12N2O2C_9H_{12}N_2O_2
Molecular Weight180.20 g/mol
StereochemistryAchiral

Research indicates that 3-hydroxy-N-propylpyridine-2-carboxamide exhibits various biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
  • Anti-inflammatory Properties : It modulates inflammatory pathways, which may be beneficial in conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative disorders.

Case Studies and Research Findings

  • Antioxidant Studies : A study demonstrated that 3-hydroxy-N-propylpyridine-2-carboxamide significantly reduced oxidative stress markers in vitro, highlighting its potential as an antioxidant agent .
  • Inflammation Modulation : In a model of induced inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its role in managing inflammatory responses .
  • Neuroprotection : Research involving neuronal cell cultures showed that the compound could reduce apoptosis induced by neurotoxic agents, supporting its use in neuroprotective therapies .

Comparative Biological Activity Table

Activity TypeTest ModelEffect ObservedReference
AntioxidantIn vitro cell culturesReduced oxidative stress
Anti-inflammatoryAnimal modelDecreased cytokine levels
NeuroprotectiveNeuronal cell culturesReduced apoptosis

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